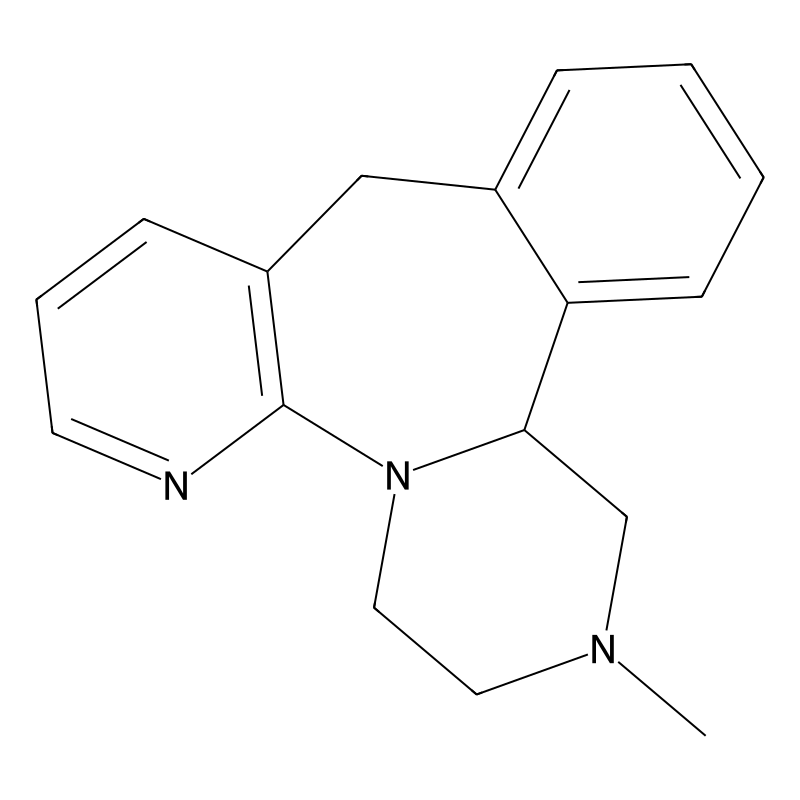

Mirtazapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water

1.10e+00 g/L

Synonyms

Canonical SMILES

This research is still in its early stages, but the findings suggest mirtazapine could have applications beyond treating depression.

Source: IJTM | Free Full-Text | Significant Differences in the Reversal of Cellular Stress Induced by Hydrogen Peroxide and Corticosterone by the Application of Mirtazapine or L-Tryptophan:

Mirtazapine is an atypical tetracyclic antidepressant primarily used to treat major depressive disorder. It operates as a noradrenergic and specific serotonergic antidepressant, often referred to as NaSSA. Mirtazapine was first synthesized in 1989 and subsequently approved for use in the Netherlands in 1994, reaching the United States market in 1996 under the brand name Remeron. The compound is a racemic mixture of enantiomers, with the active form being the (S)-(+)-enantiomer known as esmirtazapine .

The exact mechanism by which Mirtazapine exerts its antidepressant effect is not fully understood []. However, research suggests it might influence certain neurotransmitters in the brain, such as norepinephrine and serotonin, which are involved in mood regulation [, ]. Mirtazapine may also interact with other neurotransmitter systems [].

Mirtazapine's chemical structure allows it to engage in several metabolic reactions, primarily through cytochrome P450 enzymes. The drug undergoes extensive metabolism in the liver via demethylation and hydroxylation, leading to various metabolites, including desmethylmirtazapine, which contributes to 3-10% of its pharmacological activity. The elimination half-life ranges from 20 to 40 hours, with approximately 75% of the drug excreted in urine and 15% in feces .

Mirtazapine's mechanism of action is multifaceted. It acts as a potent antagonist of alpha-2 adrenergic receptors, leading to increased release of norepinephrine and serotonin. Additionally, it antagonizes several serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3), which enhances serotonin's interaction with the 5-HT1A receptor, contributing to its antidepressant effects. Mirtazapine also exhibits strong antihistaminic properties by blocking H1 receptors, which can lead to sedation .

Mirtazapine is primarily indicated for the treatment of major depressive disorder. It is also used off-label for anxiety disorders, insomnia, and post-traumatic stress disorder due to its sedative properties. The drug is particularly beneficial for patients who experience significant weight loss or have difficulty sleeping due to depression .

Mirtazapine can interact with various medications, particularly monoamine oxidase inhibitors (MAOIs), which can lead to severe adverse effects if taken concurrently. Other notable interactions include those with central nervous system depressants and medications that affect liver enzymes (cytochrome P450), potentially altering mirtazapine's metabolism and efficacy . Notably, it may cause low sodium levels (hyponatremia) and should be used cautiously in patients with conditions that predispose them to this risk .

Mirtazapine shares structural similarities with several other antidepressants but exhibits unique pharmacological properties:

| Compound | Type | Unique Features |

|---|---|---|

| Mianserin | Tetracyclic antidepressant | Similar mechanism but lacks significant antihistaminic action |

| Setiptiline | Tetracyclic antidepressant | Primarily acts on serotonin receptors without significant norepinephrine activity |

| Aptazapine | Tetracyclic antidepressant | Similar structure but different receptor affinity profile |

Mirtazapine's unique combination of receptor antagonism contributes to its distinct therapeutic profile, particularly its sedative effects and lower toxicity compared to traditional tricyclic antidepressants .

Mirtazapine exhibits polymorphism with several distinct crystalline forms that have been extensively characterized through X-ray diffraction studies [1] [2] [3]. The compound exists primarily in two main solid-state configurations: an anhydrous form and a hemihydrate form, each displaying unique crystallographic properties and stability profiles [4] [3].

Mirtazapine Hemihydrate Crystallographic Structure

The hemihydrate form of mirtazapine crystallizes in the monoclinic space group P2₁/c, demonstrating a centrosymmetric structure that accommodates the racemic nature of the compound [3]. X-ray diffraction analysis reveals characteristic diffraction peaks at 2θ angles of 9.28°, 14.36°, 20.46°, and 26.92°, which serve as distinctive fingerprints for this particular crystal form [1] [3]. The hemihydrate structure incorporates water molecules within the crystal lattice, creating a stable hydrated network that significantly influences the compound's physical properties and stability characteristics [2].

Anhydrous Crystal Form Analysis

The anhydrous form of mirtazapine presents a different crystallographic profile with characteristic X-ray diffraction peaks at 2θ positions of 9.14°, 9.38°, 14.16°, 18.46°, 18.56°, and 20.56° [3]. This crystal form demonstrates superior stability properties, particularly regarding hygroscopicity, with moisture uptake remaining below 0.6% by weight even under challenging storage conditions of 75% relative humidity at 25°C for extended periods exceeding 500 hours [3]. The anhydrous crystals exhibit excellent low-hygroscopic properties, making them particularly suitable for pharmaceutical applications where moisture sensitivity is a concern [3].

Molecular Salt Crystal Structures

Crystallographic studies of mirtazapine molecular salts with various organic carboxylic acids have revealed recurring structural motifs that enhance solubility and stability [1] [5] [6]. These molecular salts consistently display strong ionic two-point synthons characterized by N⁺–H⋯O⁻ and C–H⋯O⁻ hydrogen bonding patterns [1]. The formation of these hydrogen-bonded networks creates thermodynamically stable crystal structures that eliminate the sublimation tendency observed in the parent compound [5]. Crystal structure determinations of tartrate and oxalate molecular salts through single crystal X-ray diffraction have confirmed the formation of well-ordered three-dimensional networks with enhanced aqueous solubility properties [5].

| Crystal Form | Space Group | Key Diffraction Peaks (2θ) | Stability Properties |

|---|---|---|---|

| Mirtazapine Hemihydrate | P2₁/c (monoclinic) | 9.28°, 14.36°, 20.46°, 26.92° | Stable, non-subliming, hydrated network [1] [2] [3] |

| Anhydrous Mirtazapine | Not specified | 9.14°, 9.38°, 14.16°, 18.46°, 18.56°, 20.56° | Low hygroscopic (<0.6% moisture uptake), non-subliming [3] |

| Molecular Salts | Variable | Depends on counterion | Enhanced solubility, ionic hydrogen bonding networks [1] [5] |

Quantum Mechanical Modeling of Electronic Structure

Comprehensive quantum mechanical investigations using density functional theory have elucidated the electronic structure and molecular properties of mirtazapine, revealing significant differences from its structural analog mianserin [7] [8] [9]. The isosteric replacement of a carbon-hydrogen unit with nitrogen in the aromatic ring system profoundly affects the electronic distribution throughout the molecule [7] [9].

Electronic Configuration and Charge Distribution

Density functional theory calculations employing the B3LYP functional have demonstrated that the nitrogen substitution in mirtazapine creates substantial alterations in charge distribution that extend beyond the directly modified aromatic ring [7] [8] [9]. The N5 atom, which is conjugated to the modified aromatic system, exhibits reduced negative charge density compared to the corresponding position in mianserin [7] [9]. This electronic redistribution fundamentally alters the molecular electrostatic potential and influences binding interactions with biological targets [7].

Semi-empirical quantum mechanical calculations have validated these findings, showing that the charge distribution patterns indicated by nuclear magnetic resonance spectroscopy correlate well with computational predictions [7] [9]. The electron density analysis reveals that the nitrogen incorporation creates a more electronically polarized system with enhanced dipole characteristics [7].

Molecular Orbital Analysis and Dipole Properties

Quantum mechanical modeling has revealed that mirtazapine possesses a dipole moment approximately three times larger than mianserin, with the dipole vectors oriented roughly perpendicular to each other [7] [9]. This dramatic increase in molecular polarity arises from the asymmetric electron distribution created by the nitrogen substitution and significantly influences the compound's physicochemical behavior [7]. The enhanced polarity contributes to altered partition coefficients, modified receptor binding affinities, and changed metabolic pathways compared to mianserin [7].

Vibrational Spectroscopic Validation

Density functional theory predictions of vibrational frequencies have been extensively validated through Fourier transform infrared and Raman spectroscopy [8] [10]. The B3LYP/6-311++G** level calculations successfully reproduce experimental vibrational spectra across the range of 4000-400 cm⁻¹ for infrared and 3500-10 cm⁻¹ for Raman spectroscopy [8]. These calculations provide detailed assignments for characteristic vibrational modes and confirm the accuracy of the electronic structure predictions [8] [10].

Nuclear Magnetic Resonance Chemical Shift Calculations

Gauge-independent atomic orbital calculations have been performed to predict ¹³C, ¹H, and ¹⁵N nuclear magnetic resonance chemical shifts, showing excellent agreement with experimental observations [8] [10]. The computational predictions successfully account for the chemical shift variations introduced by the nitrogen substitution and provide insights into the local electronic environments around different atomic centers [8]. These calculations confirm the validity of the electronic structure models and support the predicted charge distribution patterns [8] [10].

| Electronic Property | Computational Result | Experimental Validation |

|---|---|---|

| Dipole Moment | 3× larger than mianserin | Confirmed by retention index measurements [7] [9] |

| N5 Charge Density | Reduced negative charge | Validated by NMR spectroscopy [7] [9] |

| Vibrational Frequencies | DFT/B3LYP predictions | Confirmed by FTIR and Raman [8] [10] |

| NMR Chemical Shifts | GIAO calculations | Experimental ¹³C, ¹H, ¹⁵N NMR [8] [10] |

Solubility Profile and Partition Coefficient Analysis

Mirtazapine exhibits characteristic solubility behavior typical of lipophilic pharmaceutical compounds, with marked pH dependency and limited aqueous solubility that significantly impacts its bioavailability and formulation challenges [11] [12] [13] [14] [15]. The compound's solubility profile has been extensively characterized across various media and pH conditions, revealing critical insights for pharmaceutical development [12] [15].

Aqueous Solubility Characteristics

The intrinsic aqueous solubility of mirtazapine at 25°C ranges from 0.072 to 0.092 mg/mL, classifying it as practically insoluble in water according to pharmaceutical standards [11] [12] [14] [15]. This poor aqueous solubility represents a significant formulation challenge and contributes to the compound's limited oral bioavailability of approximately 50% [12] [16] [15]. The low solubility stems from the compound's inability to effectively integrate into the hydrogen-bonded network structure of water due to its predominantly hydrophobic molecular architecture [12] [15].

pH-Dependent Solubility Profile

Systematic pH-solubility studies have revealed significant variations in mirtazapine solubility across different pH conditions [11] [13]. At acidic pH values (pH 2.0), the solubility increases to 3.53 mg/mL, while at pH 4.0, it reaches 4.66 mg/mL [11] [13]. However, at physiological and alkaline pH conditions (pH 9.0), the solubility decreases dramatically to 0.072 mg/mL [11] [13]. This pH dependency reflects the ionization behavior of the compound, with the measured pKa values ranging from 6.67 to 7.7 depending on the measurement conditions [17] [13].

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) of mirtazapine has been consistently measured between 2.9 and 3.3, indicating high lipophilicity and preferential partitioning into organic phases [11] [12] [13] [16]. This elevated lipophilicity contributes to the compound's high membrane permeability but simultaneously exacerbates solubility limitations [12] [16]. The partition coefficient measurements demonstrate excellent correlation with the compound's pharmacokinetic profile, including high protein binding (85%) and extensive tissue distribution [12] [16].

Solubility Enhancement Strategies

Cosolvency approaches using polyethylene glycol 400 have demonstrated remarkable solubility enhancement, achieving a 33-fold increase in aqueous solubility to 0.0619 mg/mL at 50% w/v cosolvent concentration [12] [15]. The exponential relationship between cosolvent concentration and drug solubility follows the general cosolvency equation, with polyethylene glycol 400 demonstrating superior solubilization capacity compared to propylene glycol [12] [15].

Micellar solubilization using surfactants has achieved even more dramatic improvements, with sodium lauryl sulfate producing a 44-fold enhancement in aqueous solubility [12] [15]. The linear relationship between surfactant concentration and drug solubility confirms micellar solubilization mechanisms, with molar solubilization capacities varying according to surfactant structure and hydrophobic chain length [12] [15].

| Solvent System | Solubility Value | Enhancement Factor | Mechanism |

|---|---|---|---|

| Pure Water (25°C) | 0.072-0.092 mg/mL | Baseline | Poor lattice integration [11] [12] [14] [15] |

| pH 2.0 Buffer | 3.53 mg/mL | 39-49× | Ionization enhancement [11] [13] |

| pH 4.0 Buffer | 4.66 mg/mL | 51-65× | Partial ionization [11] [13] |

| PEG 400 (50% w/v) | 0.0619 mg/mL | 33× | Cosolvency mechanism [12] [15] |

| Sodium Lauryl Sulfate | 44-fold increase | 44× | Micellar solubilization [12] [15] |

Thermal Stability and Degradation Kinetics

Comprehensive thermal stability studies have established that mirtazapine demonstrates variable stability depending on environmental conditions, with distinct degradation pathways under different stress conditions [18] [19] [20] [21] [22]. The compound exhibits relatively good thermal stability under dry conditions but shows susceptibility to various chemical degradation pathways that follow predictable kinetic patterns [18] [21].

Thermal Stability Under Dry Conditions

Mirtazapine demonstrates excellent stability under dry heat conditions, with no detectable degradation observed during exposure to 70°C for extended periods [21]. However, the compound exhibits sublimation behavior that becomes significant at elevated temperatures, with sublimation onset occurring around 70°C and becoming rapid at 120°C [5] [23]. Thermogravimetric analysis reveals a characteristic sudden drop in mass at 120°C, confirming the thermal sublimation process that has been corroborated through hot stage microscopy observations [23].

The sublimation tendency of the parent compound represents a significant challenge for pharmaceutical processing and storage, as material loss through sublimation can affect product consistency and potency [5] [24]. This behavior has driven the development of molecular salt forms that eliminate sublimation while maintaining chemical stability [5] [24].

Chemical Degradation Pathways

Mirtazapine undergoes degradation through multiple pathways when exposed to various stress conditions, with each pathway displaying characteristic kinetic profiles [21]. Under acidic conditions (0.1N hydrochloric acid), degradation becomes detectable within one hour, generating multiple degradation products with retention times of 2.48, 5.1, and 11.65 minutes in chromatographic analysis [21]. Basic hydrolysis using 0.1N sodium hydroxide produces more intense degradation than acidic conditions, generating primary degradation products with a retention time of 2.6 minutes [21].

Oxidative degradation using hydrogen peroxide requires elevated temperatures to proceed, with degradation products appearing only after refluxing conditions [21]. Photolytic degradation results in slight decreases in drug content accompanied by the formation of additional degradation products detectable by chromatographic methods [21].

Degradation Kinetics and Shelf Life Determination

Kinetic analysis of mirtazapine degradation under accelerated conditions has established that the compound follows first-order degradation kinetics across multiple temperature ranges [18] [19]. Arrhenius plot analysis of degradation rate constants at different temperatures allows for shelf life predictions under normal storage conditions [18] [19].

For nanoemulsion formulations, accelerated stability studies have determined a shelf life of 2.88 years at room temperature, with degradation rate constants showing temperature dependence that follows Arrhenius behavior [18]. In aquasome-loaded nasal gel formulations, shelf life calculations range from 1.333 years to 2.2 years depending on the gelling polymer matrix, with hydroxypropyl methylcellulose formulations demonstrating superior stability [19].

Long-term Storage Stability

Extensive long-term stability studies in biological matrices have established specific storage requirements for mirtazapine-containing samples [20] [22]. At ambient temperature (25°C), serum samples containing mirtazapine remain stable for a maximum of 17 days before significant degradation occurs [20] [22]. Refrigerated storage at 5°C extends stability to at least 30 days, while frozen storage at -20°C maintains compound integrity for 180 days [20]. Ultra-low temperature storage at -80°C preserves mirtazapine stability for the full 270-day study period [20].

| Storage Condition | Stability Duration | Degradation Rate | Primary Degradation Products |

|---|---|---|---|

| Dry Heat (70°C) | Stable indefinitely | No degradation detected | None observed [21] |

| Ambient (25°C) | 17 days maximum | First-order kinetics | Related substances [20] [22] |

| Refrigerated (5°C) | >30 days | Minimal degradation | Stable compound [20] |

| Frozen (-20°C) | 180 days | Slow first-order | Minimal products [20] |

| Ultra-cold (-80°C) | >270 days | Negligible rate | Compound preserved [20] |

| Acid Hydrolysis | <1 hour at reflux | Rapid degradation | Multiple peaks (Rt: 2.48, 5.1, 11.65 min) [21] |

| Base Hydrolysis | <1 hour at reflux | Very rapid | Single major peak (Rt: 2.6 min) [21] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.9

Appearance

Melting Point

114 - 116 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H336 (65.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (29.31%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (27.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (32.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

For bodyweight gain in cats experiencing poor appetite and weight loss resulting from chronic medical conditions.

Livertox Summary

Drug Classes

Pharmacology

Mirtazapine is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, mirtazapine enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX11 - Mirtazapine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2 [HSA:3356 3357 3358] [KO:K04157]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

61337-67-5

Absorption Distribution and Excretion

This drug is mainly excreted by the kidney. It is 75% eliminated in the urine and 15% eliminated in the feces.

The volume of distribution after an oral steady-state dose was measured to be 107 ± 42L in a pharmacokinetic study.

Total body clearance in males was found to be 31 L/h in a clinical pharmacokinetics study after intravenous administration. **Clearance in elderly patients*

Mirtazapine clearance is slower in the elderly than in younger subjects. Exercise caution when this drug is given to elderly patients. In a clinical trial, elderly males showed a marked decrease in mirtazapine clearance when compared to young males taking the same dose. This difference was less significant when clearance was compared between elderly females and younger females taking mirtazapine. **Clearance in hepatic and renal impairment** Patients with hepatic and renal impairment have decreased rates of clearance and dosage adjustments may be necessary for these patients. Moderate renal impairment and hepatic impairment cause about a 30% decrease in mirtazapine clearance. Severe renal impairment leads to a 50% decrease in mirtazapine clearance.

Metabolism Metabolites

Mirtazapine has known human metabolites that include N-Desmethylmirtazapine, 8-hydroxy-mirtazapine, and Mirtazapine N-oxide.

Mirtazapine is extensively metabolized by demethylation and hydroxylation followed by glucuronide conjugation. Cytochrome P450 2D6 and cytochrome P450 1A2 are involved in formation of the 8-hydroxy metabolite of mirtazapine, and cytochrome P450 3A4 is responsible for the formation of the N-desmethyl and N-oxide metabolites. Several metabolites possess pharmacological activity, but plasma levels are very low. Route of Elimination: This drug is known to be substantially excreted by the kidney (75%). Half Life: 20-40 hours

Wikipedia

Ergosterol

FDA Medication Guides

Mirtazapine

TABLET;ORAL

ORGANON USA INC

11/18/2021

Remeron Soltab

TABLET, ORALLY DISINTEGRATING;ORAL

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Pharmaceuticals -> Nervous System -> Antidepressants

Dates

Effects of the antidepressant mirtazapine on the swimming behaviour and gene expression rate of Danio rerio embryos - Is the sedating effect seen in humans also evident for fish?

Michael Gundlach, Marc Augustin, Kilian E C Smith, David Kämpfer, Michael Paulzen, Henner HollertPMID: 34147801 DOI: 10.1016/j.scitotenv.2021.148368

Abstract

In the last decade, mirtazapine has become an important antidepressant in clinical use and has also been found at many different environmental sampling sites. Several homologies between the zebrafish Danio rerio and humans, combined with a number of advantages for behavioural and gene expression research using zebrafish embryos, make their use for the analysis of mirtazapine appropriate. The sedative effect of mirtazapine in humans was also found for a specific concentration range in zebrafish embryos (1333.4 μg/L - 2666.9 μg/L). Specifically, 116 hpf old zebrafish embryos showed a reduced swimming distance when exposed to 1334.4 μg/L mirtazapine. Furthermore, changes at the gene regulatory level could be measured (1333.4 μg/L), in particular in the superordinate regulatory systems. For selected transporters of all regulatory systems, an up regulation of the genes by a factor of more than five times could be measured at the highest mirtazapine exposure concentration that was tested. Finally, studies on the protein levels demonstrated an increase in acetylcholinesterase activity for several exposure concentrations (83.3 μg/L and 666.7 μg/L). The physiological changes in zebrafish embryos caused by mirtazapine demonstrate the relevance of these types of studies in aquatic non-target organisms. Such neuroactive substances could pose a potential risk for aquatic organisms below the previously considered concentration threshold for morphological effects.Nephroprotective effects of febuxostat and/or mirtazapine against gentamicin-induced nephrotoxicity through modulation of ERK 1/2, NF-κB and MCP1

Alaa Eldin Elsayed Elsisi, Samia Salem Sokar, Marwa Fouad Shalaby, Sally El-Sayed Abu-RishaPMID: 34030558 DOI: 10.1080/17512433.2021.1933435

Abstract

This study was conducted to evaluate the potential nephroprotective effects of febuxostat, mirtazapine, and their combination against gentamicin-induced nephrotoxicity.Induction of nephrotoxicity was achieved via gentamicin injection (100 mg/kg, I.P., for 7 days). Two different doses of mirtazapine (15-30 mg/kg), febuxostat (5-10 mg/kg), and their combination were administered daily for 14 days prior to gentamicin injection and then concomitantly with gentamicin for additional 7 days. Nephrotoxicity was evaluated histopathologically and biochemically. Renal caspase-3, extracellular signal-regulated protein kinase 1/2 (ERK1/2), nuclear factor-kappa-β (NF-κβ), and monocyte chemoattractant protein (MCP-1) were assayed.

Febuxostat and mirtazapine significantly (

< 0.05) alleviated biochemical and histopathological alterations that were induced by gentamicin and, for the first time, significantly decreased the renal levels of ERK1/2 and MCP-1. Conclusion: Febuxostat and mirtazapine were found to have a synergistic impact in reducing gentamicin-induced nephrotoxicity.

The utility of nonpurine xanthine oxidase inhibitor, such as febuxostat and mirtazapine are offering a new potential opportunity for the future nephroprotective effects therapy: Febuxostat and mirtazapine are found to have a synergistic impact in reducing gentamicin-induced nephrotoxicity.

Predictors and moderators of quality of life in patients with major depressive disorder: An AGTs-MDD study report

Lu Yang, Zhiguo Wu, Lan Cao, Yun Wang, Yousong Su, Jia Huang, Maosheng Fang, Zhijian Yao, Zuowei Wang, Fan Wang, Yuncheng Zhu, Yong Wang, Jun Chen, Daihui Peng, Yiru FangPMID: 33838579 DOI: 10.1016/j.jpsychires.2021.03.063

Abstract

Effective and targeted interventions for improving quality of life (QOL) in addition to achieving 'clinical remission' are imperatives for patients with major depressive disorder (MDD). This study aimed to examine potential predictors and moderators of QOL in depression. Data were obtained from the Algorithm Guided Treatment Strategies for Major Depressive Disorder (AGTs-MDD) study, a multisite, randomized controlled trial composed of 980 depressed patients. Mixed Model Repeated Measures (MMRM) analyses were conducted to identify baseline characteristics associated with QOL overall (predictors) and their interaction effects (moderators). Severe core depressive, anxiety and pain symptoms were found to be independently associated with poor QOL over the 12-week acute phase treatment. Severe depression, severe anxiety or pain symptoms, or severe suicidal ideation predicted a larger improvement of QOL during acute phase treatment, whereas males showed less improvement. None of the putative moderators were identified except for the educational level. Patients with lower educational level showed a larger improvement of QOL in the AGT started with escitalopram (AGT-E) group and AGT started with mirtazapine (AGT-M) group compared to the treatment as usual (TAU) group. These findings may help to instruct informed decision-making for heterogeneous patients with MDD in the view of full recovery.New generation antidepressants for depression in children and adolescents: a network meta-analysis

Sarah E Hetrick, Joanne E McKenzie, Alan P Bailey, Vartika Sharma, Carl I Moller, Paul B Badcock, Georgina R Cox, Sally N Merry, Nicholas MeaderPMID: 34029378 DOI: 10.1002/14651858.CD013674.pub2

Abstract

Major depressive disorders have a significant impact on children and adolescents, including on educational and vocational outcomes, interpersonal relationships, and physical and mental health and well-being. There is an association between major depressive disorder and suicidal ideation, suicide attempts, and suicide. Antidepressant medication is used in moderate to severe depression; there is now a range of newer generations of these medications.To investigate, via network meta-analysis (NMA), the comparative effectiveness and safety of different newer generation antidepressants in children and adolescents with a diagnosed major depressive disorder (MDD) in terms of depression, functioning, suicide-related outcomes and other adverse outcomes. The impact of age, treatment duration, baseline severity, and pharmaceutical industry funding was investigated on clinician-rated depression (CDRS-R) and suicide-related outcomes.

We searched the Cochrane Common Mental Disorders Specialised Register, the Cochrane Library (Central Register of Controlled Trials (CENTRAL) and Cochrane Database of Systematic Reviews (CDSR)), together with Ovid Embase, MEDLINE and PsycINFO till March 2020.

Randomised trials of six to 18 year olds of either sex and any ethnicity with clinically diagnosed major depressive disorder were included. Trials that compared the effectiveness of newer generation antidepressants with each other or with a placebo were included. Newer generation antidepressants included: selective serotonin reuptake inhibitors; selective norepinephrine reuptake inhibitors (SNRIs); norepinephrine reuptake inhibitors; norepinephrine dopamine reuptake inhibitors; norepinephrine dopamine disinhibitors (NDDIs); and tetracyclic antidepressants (TeCAs).

Two reviewers independently screened titles/abstracts and full texts, extracted data, and assessed risk of bias. We analysed dichotomous data as Odds Ratios (ORs), and continuous data as Mean Difference (MD) for the following outcomes: depression symptom severity (clinician rated), response or remission of depression symptoms, depression symptom severity (self-rated), functioning, suicide related outcomes and overall adverse outcomes. Random-effects network meta-analyses were conducted in a frequentist framework using multivariate meta-analysis. Certainty of evidence was assessed using Confidence in Network Meta-analysis (CINeMA). We used "informative statements" to standardise the interpretation and description of the results.

Twenty-six studies were included. There were no data for the two primary outcomes (depressive disorder established via clinical diagnostic interview and suicide), therefore, the results comprise only secondary outcomes. Most antidepressants may be associated with a "small and unimportant" reduction in depression symptoms on the CDRS-R scale (range 17 to 113) compared with placebo (high certainty evidence: paroxetine: MD -1.43, 95% CI -3.90, 1.04; vilazodone: MD -0.84, 95% CI -3.03, 1.35; desvenlafaxine MD -0.07, 95% CI -3.51, 3.36; moderate certainty evidence: sertraline: MD -3.51, 95% CI -6.99, -0.04; fluoxetine: MD -2.84, 95% CI -4.12, -1.56; escitalopram: MD -2.62, 95% CI -5.29, 0.04; low certainty evidence: duloxetine: MD -2.70, 95% CI -5.03, -0.37; vortioxetine: MD 0.60, 95% CI -2.52, 3.72; very low certainty evidence for comparisons between other antidepressants and placebo). There were "small and unimportant" differences between most antidepressants in reduction of depression symptoms (high- or moderate-certainty evidence). Results were similar across other outcomes of benefit. In most studies risk of self-harm or suicide was an exclusion criterion for the study. Proportions of suicide-related outcomes were low for most included studies and 95% confidence intervals were wide for all comparisons. The evidence is very uncertain about the effects of mirtazapine (OR 0.50, 95% CI 0.03, 8.04), duloxetine (OR 1.15, 95% CI 0.72, 1.82), vilazodone (OR 1.01, 95% CI 0.68, 1.48), desvenlafaxine (OR 0.94, 95% CI 0.59, 1.52), citalopram (OR 1.72, 95% CI 0.76, 3.87) or vortioxetine (OR 1.58, 95% CI 0.29, 8.60) on suicide-related outcomes compared with placebo. There is low certainty evidence that escitalopram may "at least slightly" reduce odds of suicide-related outcomes compared with placebo (OR 0.89, 95% CI 0.43, 1.84). There is low certainty evidence that fluoxetine (OR 1.27, 95% CI 0.87, 1.86), paroxetine (OR 1.81, 95% CI 0.85, 3.86), sertraline (OR 3.03, 95% CI 0.60, 15.22), and venlafaxine (OR 13.84, 95% CI 1.79, 106.90) may "at least slightly" increase odds of suicide-related outcomes compared with placebo. There is moderate certainty evidence that venlafaxine probably results in an "at least slightly" increased odds of suicide-related outcomes compared with desvenlafaxine (OR 0.07, 95% CI 0.01, 0.56) and escitalopram (OR 0.06, 95% CI 0.01, 0.56). There was very low certainty evidence regarding other comparisons between antidepressants.

Overall, methodological shortcomings of the randomised trials make it difficult to interpret the findings with regard to the efficacy and safety of newer antidepressant medications. Findings suggest that most newer antidepressants may reduce depression symptoms in a small and unimportant way compared with placebo. Furthermore, there are likely to be small and unimportant differences in the reduction of depression symptoms between the majority of antidepressants. However, our findings reflect the average effects of the antidepressants, and given depression is a heterogeneous condition, some individuals may experience a greater response. Guideline developers and others making recommendations might therefore consider whether a recommendation for the use of newer generation antidepressants is warranted for some individuals in some circumstances. Our findings suggest sertraline, escitalopram, duloxetine, as well as fluoxetine (which is currently the only treatment recommended for first-line prescribing) could be considered as a first option. Children and adolescents considered at risk of suicide were frequently excluded from trials, so that we cannot be confident about the effects of these medications for these individuals. If an antidepressant is being considered for an individual, this should be done in consultation with the child/adolescent and their family/caregivers and it remains critical to ensure close monitoring of treatment effects and suicide-related outcomes (combined suicidal ideation and suicide attempt) in those treated with newer generation antidepressants, given findings that some of these medications may be associated with greater odds of these events. Consideration of psychotherapy, particularly cognitive behavioural therapy, as per guideline recommendations, remains important.

Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties

Vittorio Canale, Magdalena Kotańska, Anna Dziubina, Matylda Stefaniak, Agata Siwek, Gabriela Starowicz, Krzysztof Marciniec, Patryk Kasza, Grzegorz Satała, Beata Duszyńska, Xavier Bantreil, Frédéric Lamaty, Marek Bednarski, Jacek Sapa, Paweł ZajdelPMID: 34201675 DOI: 10.3390/molecules26133828

Abstract

The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. Numerous findings suggest that pharmacological blockade of α-adrenoceptor might be beneficial for the treatment of depressive symptoms by increasing both norepinephrine and serotonin levels in certain brain areas. Moreover, the antidepressant properties of 5-HT

receptor antagonists have been widely demonstrated in a large set of animal models. Considering the potential therapeutic advantages in targeting both α

-adrenoceptors and 5-HT

receptors, we designed a small series of arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines as dually active ligands. Following green chemistry principles, the designed compounds were synthesized entirely using a sustainable mechanochemical approach. The identified compound

behaved as a potent α

/5-HT

receptor antagonist and displayed moderate-to-high selectivity over α

-adrenoceptor subtypes and selected serotonin and dopaminergic receptors. Finally, compound

improved performance of mice in the forced swim test, displaying similar potency to the reference drug mirtazapine.

Mirtazapine reduces susceptibility to hypocapnic central sleep apnea in males with sleep-disordered breathing: a pilot study

Joel Prowting, Scott Maresh, Sarah Vaughan, Elizabeth Kruppe, Bander Alsabri, M Safwan Badr, Abdulghani SankariPMID: 34080920 DOI: 10.1152/japplphysiol.00838.2020

Abstract

Studies in humans and animal models with spinal cord injury (SCI) have demonstrated that medications targeting serotonin receptors may decrease the susceptibility to central sleep-disordered breathing (SDB). We hypothesized that mirtazapine would decrease the propensity to develop hypocapnic central sleep apnea (CSA) during sleep. We performed a single-blind pilot study on a total of 10 men with SDB (7 with chronic SCI and 3 noninjured) aged 52.0 ± 11.2 yr. Participants were randomly assigned to either mirtazapine (15 mg at bedtime) or a placebo for at least 1 wk, followed by a 7-day washout period before crossing over to the other intervention. Split-night studies included polysomnography and induction of hypocapnic CSA using a noninvasive ventilation (NIV) protocol. The primary outcome was COreserve, defined as the difference between eupneic and end of NIV end-tidal CO

([Formula: see text]) preceding induced hypocapneic CSA. Secondary outcomes included controller gain (CG), other ventilatory parameters, and SDB severity. CG was defined as the ratio of change in minute ventilation (V̇e) between control and hypopnea to the change in CO

during sleep. CO

reserve was significantly widened on mirtazapine than placebo (-3.8 ± 1.2 vs. -2.0 ± 1.5 mmHg;

= 0.015). CG was significantly decreased on mirtazapine compared with placebo [2.2 ± 0.7 vs. 3.5 ± 1.9 L/(mmHg × min);

= 0.023]. There were no significant differences for other ventilatory parameters assessed or SDB severity between mirtazapine and placebo trials. These findings suggest that the administration of mirtazapine can decrease the susceptibility to central apnea by reducing chemosensitivity and increasing CO

reserve; however, considering the lack of changes in apnea-hypopnea index (AHI), further research is required to understand the significance of this finding.

To our knowledge, this research study is novel as it is the first study in humans assessing the effect of mirtazapine on CO

reserve and chemosensitivity in individuals with severe sleep-disordered breathing. This is also the first study to determine the potential therapeutic effects of mirtazapine on sleep parameters in individuals with a spinal cord injury.

Suspected Recurrence of Symptomatic COVID-19: Management During Inpatient Psychiatric Treatment

Emily Zhang, Elizabeth Lequesne, Anne Rohs, W Gordon FranklePMID: 33656821 DOI: 10.1097/PRA.0000000000000534

Abstract

The widespread prevalence of coronavirus disease 2019 (COVID-19) means that inpatient psychiatric units will necessarily manage patients who have COVID-19 that is comorbid with acute psychiatric symptoms. We report a case of recurrence of respiratory symptoms and positive severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) reverse transcription-polymerase chain reaction (RT-PCR) testing in a patient on an inpatient psychiatric unit occurring 42 days after the initial positive SARS-CoV-2 RT-PCR test, 38 days after initial symptom resolution, and 30 days after the first of 3 negative SARS-CoV-2 RT-PCR tests. Over the course of the admission, the patient was safely initiated on clozapine. Recent literature on COVID-19's potential recurrence and neuropsychiatric effects is reviewed and implications for the management of COVID-19 on inpatient psychiatric units are discussed. In the era of COVID-19 and our still-developing understanding of this illness, psychiatrists' role as advocates and collaborators in our patients' physical health care has become even more critical.The Antidepressant Mirtazapine Rapidly Shifts Hepatic B Cell Populations and Functional Cytokine Signatures in the Mouse

Wagdi Almishri, Rachelle P Davis, Abdel-Aziz Shaheen, Mohammed O Altonsy, Craig N Jenne, Mark G SwainPMID: 33841403 DOI: 10.3389/fimmu.2021.622537

Abstract

B cells are important regulators of both adaptive and innate immunity. The normal liver contains significant numbers of B cells, and their numbers increase dramatically in immune-mediated liver diseases. Our previous observations suggest a hepatoprotective effect of the antidepressant mirtazapine in human and experimental immune-mediated liver disease. Therefore, we performed a series of experiments to determine the impact of mirtazapine treatment on hepatic B cell homeostasis, as reflected by B cell number, trafficking and phenotype using flow cytometry (FCM) and intravital microscopy (IVM) analysis. Mirtazapine treatment rapidly induced a significant reduction in total hepatic B cell numbers, paralleled by a compositional shift in the predominant hepatic B cell subtype from B2 to B1. This shift in hepatic B cells induced by mirtazapine treatment was associated with a striking increase in total hepatic levels of the chemokine CXCL10, and increased production of CXCL10 by hepatic macrophages and dendritic cells. Furthermore, mirtazapine treatment led to an upregulation of CXCR3, the cognate chemokine receptor for CXCL10, on hepatic B cells that remained in the liver post-mirtazapine. A significant role for CXCR3 in the hepatic retention of B cells post-mirtazapine was confirmed using CXCR3 receptor blockade. In addition, B cells remaining in the liver post-mirtazapine produced lower amounts of the proinflammatory Th1-like cytokines IFNγ, TNFα, and IL-6, and increased amounts of the Th2-like cytokine IL-4, after stimulation.

Mirtazapine treatment rapidly alters hepatic B cell populations, enhancing hepatic retention of CXCR3-expressing innate-like B cells that generate a more anti-inflammatory cytokine profile. Mirtazapine-induced hepatic B cell shifts could potentially represent a novel therapeutic approach to immune-mediated liver diseases characterized by B cell driven pathology.

Effectiveness of low-dose amitriptyline and mirtazapine for insomnia disorder: study protocol of a randomised, double-blind, placebo-controlled trial in general practice (the DREAMING study)

Mette H Bakker, Jacqueline G Hugtenburg, Annemieke van Straten, Henriëtte E van der Horst, Pauline SlottjePMID: 34475156 DOI: 10.1136/bmjopen-2020-047142

Abstract

For over more than a decade, low-dose amitriptyline and mirtazapine are prescribed off-label for insomnia. However, placebo-controlled evidence on these antidepressants for insomnia is still lacking. Therefore, the present trial aims to assess the effectiveness of low-dose amitriptyline (10-20 mg/day) and mirtazapine (7.5-15 mg/day) in patients with insomnia disorder with difficulty maintaining sleep or early-morning awakening problems in general practice.The Drug REdiscovery: low-dose Amitriptyline and Mirtazapine for INsomnia disorder in General practice (DREAMING) study is a randomised, double-blind, placebo-controlled trial in about 50 general practices. Adults (18-85 years) with insomnia disorder (Diagnostic and Statistical Manual of Mental Disorders-5) who ask their general practitioner (GP) for sleep medication when non-pharmacological treatment is deemed not effective, are eligible.

isolated sleep initiation problem, contraindications for or drug-drug interactions with either amitriptyline or mirtazapine. Participants (n=156) will be randomly assigned to three parallel treatment groups of 16-week treatment with either amitriptyline (one or two tablets of 10 mg/day) or mirtazapine (one or two tablets of 7.5 mg/day) or placebo (one or two tablets) alongside usual GP care. All participants start and end with single dose, but dose can be doubled following GP consultation in week 3. Questionnaire assessments will be conducted at baseline, week 6, 12, 20 and 52. The primary study outcome is self-reported insomnia severity at 6 weeks, measured with the Insomnia Severity Index (ISI) in an intention to treat analysis. Secondary outcomes include subjective sleep quality quantified by sleep indices, daytime functioning and symptoms, safety and treatment evaluation and other sleep care consumption.

The Medical Ethics Committee of the VU Medical Centre Amsterdam approved this trial. The results of this trial will be published in peer-reviewed scientific journals and presented at relevant academic conferences and to key stakeholders.

NTR7449.